molecular formula C6H5BrN4 B582592 6-Bromo-5-methyltetrazolo[1,5-a]pyridine CAS No. 1257665-09-0

6-Bromo-5-methyltetrazolo[1,5-a]pyridine

Cat. No. B582592
CAS RN: 1257665-09-0
M. Wt: 213.038
InChI Key: KQYOSRGYBCRHCH-UHFFFAOYSA-N
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Description

6-Bromo-5-methyltetrazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1257665-09-0 . It has a molecular weight of 213.04 . The IUPAC name for this compound is 6-bromo-5-methyltetraazolo[1,5-a]pyridine .


Molecular Structure Analysis

The InChI code for 6-Bromo-5-methyltetrazolo[1,5-a]pyridine is 1S/C6H5BrN4/c1-4-5(7)2-3-6-8-9-10-11(4)6/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Tautomerism in Heterocyclic Compounds

  • Synthesis and Reactions of 2-Hydroxypyrazolo[1,5-a]pyridine : Ochi, Miyasaka, Kanada, and Arakawa (1976) explored the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine through the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid. This compound demonstrated notable reactivity, including undergoing nitrosation, nitration, and bromination at the C-3 position (Ochi et al., 1976).

Polyheterocyclic Ring Systems from Pyrazolo[3,4-b]pyridine

  • Synthesis of New Polyheterocyclic Ring Systems : Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for creating new polyheterocyclic ring systems. These compounds showed potential as building blocks for various complex molecular structures, demonstrating the versatility of pyrazolo[3,4-b]pyridine derivatives in chemical synthesis (Abdel‐Latif et al., 2019).

Synthesis of Pyrazolo[1,5-a]pyrimidine and Triazine Derivatives

  • Creation of Pyrazolo[1,5-a]pyrimidines and Triazines : Abdelriheem, Zaki, and Abdelhamid (2017) outlined a method to synthesize pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines. These compounds have shown promise as antimetabolites in purine biochemical reactions, highlighting their potential in medicinal chemistry (Abdelriheem et al., 2017).

DNA Binding and Apoptotic Activity of Tetrazolo[1,5-a]pyrimidine Complexes

  • Nickel(II), Copper(II), and Zinc(II) Complexes of Pyridine-Based Ligands : Haleel et al. (2014) synthesized various metal complexes of tetrazolo[1,5-a]pyrimidine core ligands, revealing their strong DNA binding capability and apoptotic inducing activities in cancer cells. This research provides insight into the potential therapeutic applications of these complexes (Haleel et al., 2014).

Synthesis and Applications of Pyrazolo[3,4-b]pyridine Derivatives

  • Diverse Derivatives from 6-Aminopyrazolo[3,4-b]pyridine : Aly (2006) reported the synthesis of various pyrazolo[3,4-b][1,8]naphthyridines and pentaazacyclopenta[b]naphthalenes from 6-aminopyrazolo[3,4-b]pyridine. This research showcases the broad range of chemical structures that can be derived from pyrazolo[3,4-b]pyridine, underscoring its utility in synthetic chemistry (Aly, 2006).

properties

IUPAC Name

6-bromo-5-methyltetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-4-5(7)2-3-6-8-9-10-11(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYOSRGYBCRHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NN=NN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682464
Record name 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-methyltetrazolo[1,5-a]pyridine

CAS RN

1257665-09-0
Record name 6-Bromo-5-methyltetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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